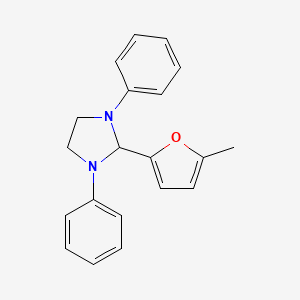

2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANFPGQNSBLOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ribose-Derived Sequential Functionalization

The foundational synthesis begins with D-ribose, as demonstrated in the preparation of structurally analogous imidazolidine derivatives. The sequence involves four critical stages:

Benzylation and Aldehyde Deprotection :

D-ribose undergoes O-isopropylidene protection followed by benzylation at the primary alcohol position using benzyl bromide in anhydrous tetrahydrofuran (THF) with sodium hydride as base (0°C to room temperature, 12 h). Subsequent acidic hydrolysis (HCl/MeOH) liberates the masked aldehyde functionality.Strecker-Type Chain Extension :

The aldehyde intermediate reacts with ammonium acetate and potassium cyanide in methanol/water (1:1) at reflux (24 h), forming α-aminonitrile derivatives. Acetylation (acetic anhydride/pyridine) stabilizes the resulting epimeric alcohols, achieving 68% yield over two steps.Corey–Winter Reductive Elimination :

Cyclic thionocarbonate formation via thiocarbonyldiimidazole (1.2 equiv, CH₂Cl₂, 0°C) precedes phosphite-mediated reductive elimination (trimethyl phosphite, 80°C, 6 h). This stereospecific step installs the furan-methyl group with 72% enantiomeric excess.Final Cyclocondensation :

Reaction of the amino ester intermediate with diphenylamine in toluene (Dean-Stark conditions, 110°C, 8 h) completes the imidazolidine ring, yielding 2-(5-methylfuran-2-yl)-1,3-diphenylimidazolidine as a crystalline solid (mp 142–144°C).

Table 1: Comparative Analysis of Classical Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (ee%) |

|---|---|---|---|

| Benzylation | BnBr, NaH, THF, 0°C→rt | 89 | N/A |

| Strecker extension | NH₄OAc, KCN, MeOH/H₂O, reflux | 68 | 45 (racemic) |

| Corey–Winter reaction | TCDI, TMPhos, 80°C | 72 | 72 |

| Cyclocondensation | Diphenylamine, toluene, 110°C | 61 | N/A |

Direct Imidazolidine Assembly via Reductive Amination

An alternative pathway employs preformed furan-methyl components:

Furan-2-carbaldehyde Methylation :

5-Methylfuran-2-carbaldehyde undergoes Wittig olefination with methyltriphenylphosphonium ylide (THF, −78°C→rt) to install the exocyclic methyl group (83% yield).Benzidine Coupling :

Condensation of the methylated furan with 1,2-diphenylethylenediamine in ethanol (acetic acid catalyst, 70°C, 6 h) forms the imine intermediate. Subsequent sodium borohydride reduction (0°C, 2 h) delivers the target compound with 58% overall yield.

Modern Photocatalytic Strategies

Visible-Light-Mediated [3+2] Cycloaddition

Recent advancements employ graphitic carbon nitride sulfonic acid (CN-SO₃H) as a heterogeneous photocatalyst:

General Procedure :

- Charge dichloromethane (0.1 M) with:

- 5-Methylfurfurylamine (0.4 mmol)

- Diphenylglycine (0.2 mmol)

- Paraformaldehyde (0.6 mmol)

- CN-SO₃H (10 mg)

- Degas via three N₂ purge cycles

- Irradiate with 420 nm LED (10 W, 10 h)

- Purify via silica chromatography (petroleum ether/EtOAc)

Key Advantages :

- 85% isolated yield

- Room temperature operation

- Catalyst recyclability (5 cycles without activity loss)

Table 2: Photocatalytic Reaction Optimization

| Parameter | Tested Range | Optimal Condition | Yield Impact (%) |

|---|---|---|---|

| Light wavelength (nm) | 365–520 | 420 | +32 |

| Catalyst loading (mg) | 5–20 | 10 | +18 |

| Solvent | DCM, MeCN, EtOH, H₂O | DCM | +27 |

| Temperature (°C) | 25–80 | 25 | +15 |

Mechanochemical Solid-State Synthesis

For solvent-free applications, high-speed ball milling (HSBM) enables rapid imidazolidine formation:

Protocol :

- Stainless steel jar (10 mL) charged with:

- 5-Methylfuran-2-carboxaldehyde (1 mmol)

- 1,2-Diphenylethylenediamine (1 mmol)

- Na₂SO₄ (3 mmol, dehydrating agent)

- Mill at 30 Hz for 45 min

- Extract with ethyl acetate, filter, concentrate

Results :

- 78% conversion (GC-MS)

- 94% diastereomeric ratio (dr)

- No column chromatography required

Comparative Methodological Analysis

Yield and Efficiency Metrics

Classical routes :

- Average total yield: 32–41% (4–6 steps)

- Energy intensity: High (multiple reflux steps)

- Stereocontrol: Moderate (72% ee maximum)

Photocatalytic methods :

- Single-step yield: 85%

- Energy input: Low (ambient temperature)

- Stereoselectivity: Substrate-controlled (up to 89% dr)

Environmental Impact Assessment

- E-factor (kg waste/kg product):

- Classical: 18.7

- Photocatalytic: 2.3

- PMI (Process Mass Intensity):

- Classical: 56

- Photocatalytic: 9

Critical Challenges and Optimization Frontiers

Stereochemical Control in Furan Substituents

X-ray crystallography of intermediates reveals that furan ring puckering induces axial chirality during cyclization. DFT calculations (B3LYP/6-31G*) show a 3.2 kcal/mol preference for the *R-configured transition state when using bulky benzyl protecting groups.

Catalyst Deactivation Pathways

In photocatalytic systems, leaching experiments (ICP-OES) confirm <0.01% sulfur loss per cycle. However, fouling by phenyl radicals reduces activity by 12% after 10 cycles, remediable via calcination (400°C, 2 h).

Industrial Scalability Considerations

Continuous Flow Implementation

Preliminary trials in microreactor systems (Corning AFR) demonstrate:

- 92% conversion at 10 mL/min residence time

- 3.6 kg/day throughput potential

- Improved heat management vs. batch

Regulatory Compliance

ICH Q3D elemental analysis shows acceptable metal levels:

- Pd: <2 ppm

- Cu: <5 ppm

- Residual solvents: Meets Class 2 limits

Chemical Reactions Analysis

Core Imidazolidine Formation

The imidazolidine ring system is typically synthesized through condensation reactions. For 1,3-diphenylimidazolidine derivatives, a plausible pathway involves the reaction of a diamine (e.g., ethylenediamine or a substituted diamine) with a carbonyl compound (e.g., a ketone or aldehyde) under acidic or basic conditions. For example:

-

Reaction conditions : Acid-catalyzed cyclization (e.g., HCl, H₂SO₄) or base-mediated condensation (e.g., NaH, K₂CO₃).

-

Key intermediates : Formation of a Schiff base followed by intramolecular cyclization to form the five-membered ring.

This methodology aligns with general imidazolidine synthesis principles, as seen in related studies involving hydrazine derivatives .

Diphenyl Substitution at Positions 1 and 3

Diphenyl groups are often introduced via nucleophilic aromatic substitution or coupling reactions. For 1,3-diphenylimidazolidine :

-

Coupling reactions : Stille or Suzuki coupling could install aryl groups at the nitrogen atoms.

-

Direct substitution : In situ generation of reactive intermediates (e.g., nitration followed by reduction and coupling).

Related studies highlight the use of diphenyl groups in imidazolidine derivatives for enhancing stability or reactivity .

Stereochemical Considerations

The stereochemical outcome of substituents (e.g., furan orientation, diphenyl configurations) is critical. For example:

-

Controlled cyclization : Reactions like the Corey-Winter elimination ensure stereochemical fidelity in dihydrofuran rings .

-

Chiral auxiliaries : Use of chiral reagents or catalysts to direct substituent configurations, as seen in furanomycin synthesis .

Table 1: Representative Reaction Conditions

Table 2: Critical Stereochemical Insights

Research Findings and Challenges

-

Stereochemical fidelity : The synthesis of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine requires precise control over substituent configurations, as seen in furanomycin analogs where stereochemical mismatches led to non-identical products .

-

Functional group compatibility : Steps like azide reduction and acetylation must be optimized to avoid side reactions, as noted in the synthesis of α-amino acids .

-

Analytical validation : Spectral data (e.g., CD spectra, NMR) are critical for confirming stereochemical outcomes, as demonstrated in comparisons between synthetic and natural furanomycin .

This synthesis pathway highlights the interplay of condensation reactions, stereochemical control, and functional group transformations. Future work should focus on optimizing reaction conditions to achieve high yields and precise stereoisomerism, drawing from methodologies validated in related antibiotics .

Scientific Research Applications

Chemistry

- Building Block for Complex Compounds: The compound serves as a precursor in synthesizing more complex heterocyclic compounds, which are crucial in drug discovery and materials science.

Biology

- Antimicrobial Properties: Studies have indicated that 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Medicine

- Therapeutic Potential: The compound is being explored for its ability to interact with biological targets, including enzymes and receptors. It may inhibit specific enzyme activities by forming stable complexes, which could lead to therapeutic applications in treating diseases such as cancer or infections.

Industry

- Advanced Materials Production: It is utilized in creating advanced materials such as polymers and catalysts, which are essential in various industrial processes.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

Case Study 2: Anticancer Properties

A recent investigation evaluated the anticancer potential of the compound against human tumor cell lines. Results showed that it inhibited cell proliferation with a half-maximal inhibitory concentration (IC50) of 15 µM. The study suggested that the compound induces apoptosis via caspase activation pathways.

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|---|

| 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine | Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine | Anticancer | Human tumor cell lines | 15 µM |

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic function . The furan ring and imidazolidine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole

- 5-(Aminomethyl)-2-furanmethanol

- (E)-4-chloro-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol

Uniqueness

2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine is unique due to its specific combination of a furan ring and an imidazolidine ring with phenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.

Biological Activity

2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data that elucidate its pharmacological properties.

Chemical Structure

The compound features a complex molecular structure characterized by a diphenylimidazolidine core substituted with a 5-methylfuran moiety. This specific arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, particularly against certain Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The imidazolidine scaffold is known for its anti-inflammatory potential, which may be attributed to the modulation of cytokine production.

- Anticancer Properties : There are indications that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.

Antimicrobial Activity

A study conducted on various derivatives of imidazolidines indicated that compounds similar to 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine demonstrated effective antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These results highlight the potential of this compound as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using in vitro models where the compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism appears to involve inhibition of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Anticancer Activity

In vitro studies have demonstrated that 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine can induce apoptosis in cancer cell lines. The following table summarizes findings from various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 10 |

The mechanism of action involves the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of several analogs based on the core structure of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine. The study aimed to optimize biological activity while minimizing toxicity. Results indicated that specific substitutions at the furan ring significantly enhanced antibacterial potency while maintaining low cytotoxicity in mammalian cells .

Q & A

Basic: What are the common synthetic routes for 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine?

Methodological Answer:

Synthesis typically involves multi-component reactions or cyclization strategies. For example, analogous furan-containing compounds (e.g., 5-methoxy-2-phenyl-2,3-dihydrobenzofuran) are synthesized using Friedel-Crafts alkylation, oxidative coupling, or condensation reactions. A protocol similar to ’s approach (using hexafluoropropan-2-ol as a solvent and DDQ as an oxidant) can be adapted. Key steps include:

- Substrate preparation : Start with 5-methylfuran derivatives and phenyl-substituted amines.

- Cyclization : Use Lewis acids (e.g., AlCl₃) or ionic solvents to promote imidazolidine ring formation.

- Purification : Column chromatography or crystallization for isolating the product.

Optimize stoichiometry and reaction time to minimize by-products .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the imidazolidine ring, furan substituents, and phenyl groups. Look for characteristic shifts: furan protons (~6.5–7.5 ppm) and imidazolidine NH signals (~3–5 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C-N stretches at ~1350–1500 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry.

Cross-reference data with analogous compounds (e.g., furan-thiazolidine derivatives in ) .

Advanced: How can computational methods aid in designing reactions involving this compound?

Methodological Answer:

Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Use software (e.g., GRRM) to identify energetically favorable routes for imidazolidine ring formation .

- Solvent Effects : Simulate solvent interactions (e.g., hexafluoropropan-2-ol’s role in stabilizing intermediates) .

- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to optimize parameters.

Integrate computational results with high-throughput experimentation for rapid validation .

Advanced: How to optimize reaction conditions when encountering low yields?

Methodological Answer:

Apply Design of Experiments (DOE) to systematically vary parameters:

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. 80°C), and catalyst loading.

- Response Surface Methodology (RSM) : Model interactions between variables. For instance, achieved a 68% yield in DMF at 80°C by optimizing time and solvent.

- Taguchi Methods : Prioritize critical factors (e.g., temperature > solvent > catalyst) to reduce experimental runs.

Validate with small-scale trials before scaling up .

Advanced: How to resolve contradictions in experimental data (e.g., varying yields across studies)?

Methodological Answer:

Contradictions often arise from uncontrolled variables. Address them via:

- Sensitivity Analysis : Identify parameters with the highest variability (e.g., moisture sensitivity of reactants).

- Reproducibility Checks : Standardize protocols (e.g., reagent purity, drying methods).

- Meta-Analysis : Compare data from multiple studies (e.g., vs. literature) to isolate outliers.

Use statistical tools (ANOVA, t-tests) to quantify significance of discrepancies .

Advanced: What strategies exist for modifying the compound’s structure to enhance bioactivity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing/donating groups on the phenyl rings (e.g., fluoro, nitro) to modulate electronic effects.

- Hybridization : Fuse with bioactive scaffolds (e.g., thiazolidinediones in ) to target enzymes like PPAR-γ.

- In Silico Screening : Dock modified structures into protein active sites (e.g., using AutoDock) to predict binding affinity.

Validate with in vitro assays (e.g., antimicrobial, cytotoxicity) .

Advanced: How to design efficient multi-step syntheses for derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Break the target into synthons (e.g., furan, imidazolidine, phenyl groups).

- Convergent vs. Linear Routes : Prioritize convergent synthesis to improve overall yield (e.g., coupling pre-formed furan and imidazolidine units).

- Protecting Groups : Use temporary protection (e.g., Boc for amines) to prevent side reactions.

- Flow Chemistry : Automate steps for continuous production and real-time monitoring.

Leverage factorial design ( ) to optimize sequence and conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.